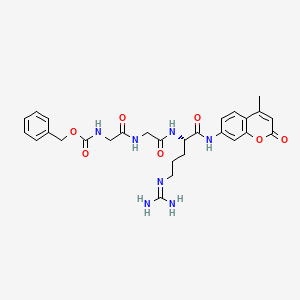

Z-Gly-Gly-Arg-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est largement utilisé dans les analyses biochimiques pour mesurer la génération de thrombine dans le plasma riche en plaquettes et le plasma pauvre en plaquettes . Le composé est particulièrement précieux dans la recherche liée à la coagulation sanguine et à l'activité de la thrombine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Z-Gly-Gly-Arg-AMC implique le couplage de la N-benzyloxycarbonylglycylglycyl-L-arginine avec le 4-méthyl-7-coumarylamide. La réaction nécessite généralement l'utilisation d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique . La réaction est effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des conditions de température contrôlées.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs de peptides automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Z-Gly-Gly-Arg-AMC subit principalement des réactions d'hydrolyse catalysées par la thrombine. L'hydrolyse de la liaison amide libère la 7-amino-4-méthylcoumarine, qui est une molécule fluorescente .

Réactifs et conditions courants

La réaction d'hydrolyse est généralement effectuée dans une solution tamponnée à pH physiologique. Les réactifs courants comprennent le chlorure de calcium (CaCl2) et des solutions tampons telles que le HEPES ou le Tris-HCl .

Principaux produits formés

Le principal produit formé par l'hydrolyse du this compound est la 7-amino-4-méthylcoumarine, qui présente une fluorescence et peut être mesurée quantitativement .

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour diverses applications :

Études de la coagulation sanguine : Il est utilisé pour mesurer la génération de thrombine dans le plasma riche en plaquettes et le plasma pauvre en plaquettes, fournissant des informations sur le processus de coagulation.

Développement de médicaments : Le composé est utilisé dans le criblage de médicaments anticoagulants potentiels en évaluant leur capacité à inhiber l'activité de la thrombine.

Analyses biochimiques : Il sert de substrat dans diverses analyses biochimiques pour étudier la cinétique enzymatique et l'activité.

Diagnostic médical : This compound est utilisé dans les tests diagnostiques pour évaluer les troubles de la coagulation et surveiller le traitement anticoagulant.

Mécanisme d'action

Le mécanisme d'action du this compound implique son hydrolyse par la thrombine. La thrombine clive la liaison amide entre le résidu arginine et la 4-méthyl-7-coumarylamide, libérant la molécule fluorescente 7-amino-4-méthylcoumarine . Cette fluorescence peut être mesurée pour quantifier l'activité de la thrombine. La cible moléculaire du this compound est la thrombine, et la voie impliquée est la cascade de coagulation .

Applications De Recherche Scientifique

Z-Gly-Gly-Arg-AMC is extensively used in scientific research for various applications:

Blood Coagulation Studies: It is used to measure thrombin generation in platelet-rich plasma and platelet-poor plasma, providing insights into the coagulation process.

Drug Development: The compound is used in the screening of potential anticoagulant drugs by assessing their ability to inhibit thrombin activity.

Biochemical Assays: It serves as a substrate in various biochemical assays to study enzyme kinetics and activity.

Medical Diagnostics: This compound is used in diagnostic assays to evaluate coagulation disorders and monitor anticoagulant therapy.

Mécanisme D'action

The mechanism of action of Z-Gly-Gly-Arg-AMC involves its hydrolysis by thrombin. Thrombin cleaves the amide bond between the arginine residue and the 4-methyl-7-coumarylamide, releasing the fluorescent molecule 7-amino-4-methylcoumarin . This fluorescence can be measured to quantify thrombin activity. The molecular target of this compound is thrombin, and the pathway involved is the coagulation cascade .

Comparaison Avec Des Composés Similaires

Composés similaires

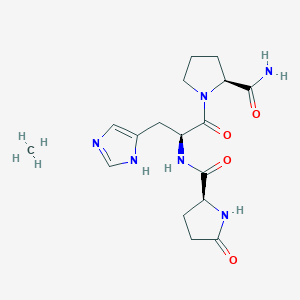

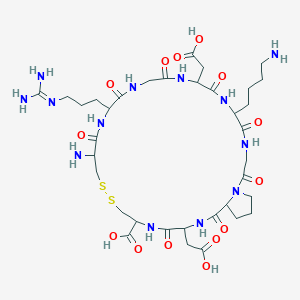

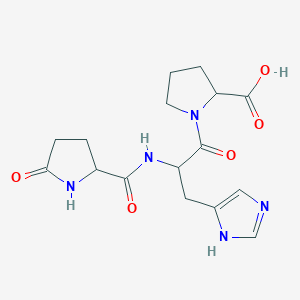

Z-Gly-Gly-Arg-pNA : Un autre substrat spécifique de la thrombine qui libère de la para-nitroaniline lors de l'hydrolyse.

Z-Gly-Pro-Arg-AMC : Un substrat fluorogène similaire utilisé dans les tests de génération de thrombine.

Z-Leu-Arg-Gly-Gly-AMC : Un substrat fluorogène qui libère la 7-amino-4-méthylcoumarine lors de l'hydrolyse.

Unicité

Z-Gly-Gly-Arg-AMC est unique en raison de sa grande spécificité pour la thrombine et de sa capacité à produire un signal fluorescent lors de l'hydrolyse. Cela le rend particulièrement utile dans les tests sensibles et quantitatifs de l'activité de la thrombine .

Propriétés

Formule moléculaire |

C28H33N7O7 |

|---|---|

Poids moléculaire |

579.6 g/mol |

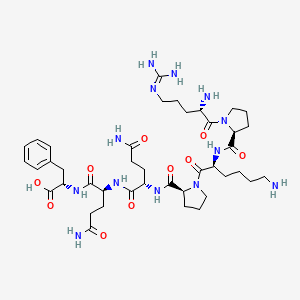

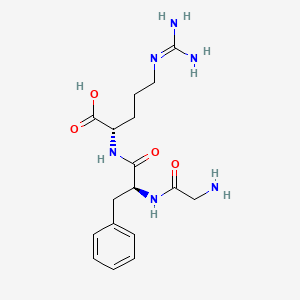

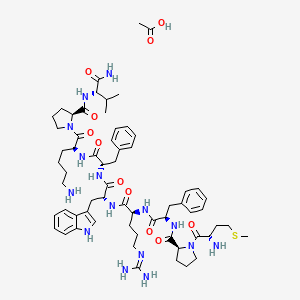

Nom IUPAC |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)/t21-/m0/s1 |

Clé InChI |

SXTGIAYWYXVNLT-NRFANRHFSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B10799590.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;but-2-enedioic acid](/img/structure/B10799592.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)

![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)

![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)

![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)